molecular formula C26H31N3O3 B2665508 1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 899972-76-0

1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No. B2665508
CAS RN: 899972-76-0
M. Wt: 433.552
InChI Key: LKFXZTZXMQGGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including an acetyl group, an ethoxy group, a piperidine ring, and a pyrazolo[1,5-c][1,3]benzoxazine moiety. These functional groups could potentially confer a variety of chemical properties to the compound .

Scientific Research Applications

Spiro-Piperidine Compounds as Sigma-Receptor Ligands

Research on spiro[[2]benzopyran-1,4‘-piperidines], a category related to the queried compound, has shown their potential as sigma-receptor ligands. Such ligands have applications in neuroscience and pharmacology, specifically in understanding and potentially treating conditions related to the central nervous system. Maier and Wünsch (2002) found that specific variations in the substituent at the nitrogen atom and the group in position 3 can influence the affinity for sigma receptors, which are significant in many physiological and pathophysiological processes, including neuroprotection and neurodegeneration (Maier & Wünsch, 2002).

Synthesis of Spiropiperidine Lactam as Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine compounds have also been synthesized as potential acetyl-CoA carboxylase inhibitors. Huard et al. (2012) demonstrated a synthesis pathway for spiropiperidine lactams, which are significant in the development of novel inhibitors. These compounds could have implications in the treatment of diseases like cancer and metabolic disorders, where acetyl-CoA carboxylase plays a crucial role (Huard et al., 2012).

Spiro-Piperidine Derivatives in Antimicrobial and Antioxidant Activities

Further research into spiro-piperidine derivatives has revealed their potential in antimicrobial and antioxidant activities. For instance, the study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which exhibited both antimicrobial and antioxidant properties. These findings indicate potential applications in the development of new antimicrobial agents and antioxidants (Flefel et al., 2018).

Potential Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized as potential central nervous system agents. Bauer et al. (1976) described the synthesis and evaluation of such compounds, highlighting their potential in antidepressant therapies. These compounds show promise due to their unique structures and activities against human cancer cell lines (Bauer et al., 1976).

Insecticidal and Fungicidal Activities

The spiro-piperidine framework has also been explored for its insecticidal and fungicidal properties. Zhao et al. (2008) synthesized pyrazoline derivatives, integrating a beta-methoxyacrylate pharmacophore, demonstrating significant activities against various agricultural pests and pathogens. This research opens pathways for the development of new pesticides (Zhao et al., 2008).

properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-5-31-24-8-6-7-21-23-16-22(20-10-9-17(2)18(3)15-20)27-29(23)26(32-25(21)24)11-13-28(14-12-26)19(4)30/h6-10,15,23H,5,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXZTZXMQGGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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